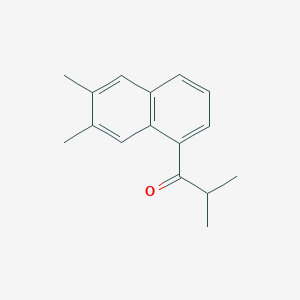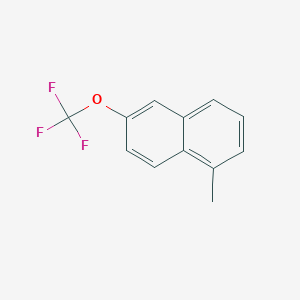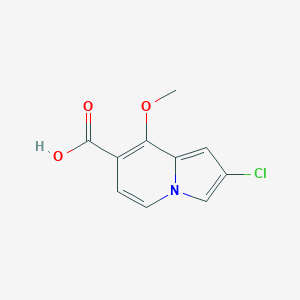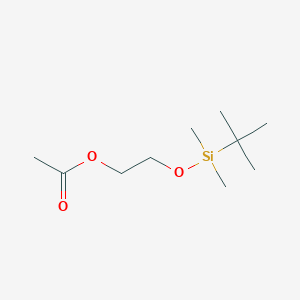
1-(6,7-Dimethylnaphthalen-1-yl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6,7-Dimethylnaphthalen-1-yl)-2-methylpropan-1-one is an organic compound belonging to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring substituted with two methyl groups and a ketone functional group
Métodos De Preparación
The synthesis of 1-(6,7-Dimethylnaphthalen-1-yl)-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 6,7-dimethylnaphthalene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
1-(6,7-Dimethylnaphthalen-1-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, particularly at positions ortho or para to the existing substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
1-(6,7-Dimethylnaphthalen-1-yl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Researchers investigate its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Medicine: In medicinal chemistry, the compound is studied for its potential therapeutic effects. Its derivatives may interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(6,7-Dimethylnaphthalen-1-yl)-2-methylpropan-1-one depends on its specific application and the biological target it interacts withFor example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential metabolic pathways .
Comparación Con Compuestos Similares
1-(6,7-Dimethylnaphthalen-1-yl)-2-methylpropan-1-one can be compared with other naphthalene derivatives, such as:
1-(Naphthylalkyl)-1H-imidazole derivatives: These compounds exhibit anticonvulsant activity and are structurally similar due to the presence of a naphthalene ring.
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones: These derivatives have potential analgesic and sedative activity and share some structural features with this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a ketone functional group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
87783-14-0 |
|---|---|
Fórmula molecular |
C16H18O |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
1-(6,7-dimethylnaphthalen-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C16H18O/c1-10(2)16(17)14-7-5-6-13-8-11(3)12(4)9-15(13)14/h5-10H,1-4H3 |
Clave InChI |
UEBZXTOZZGAZNB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)C(=CC=C2)C(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-benzyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11884044.png)



![2-({1-ethyl-5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl}amino)ethan-1-ol](/img/structure/B11884068.png)
![Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B11884075.png)




![9-Oxo-9h-indeno[2,1-c]pyridine-7-carboxylic acid](/img/structure/B11884095.png)



